2-Bromo-4-fluorobenzoic acid

Description

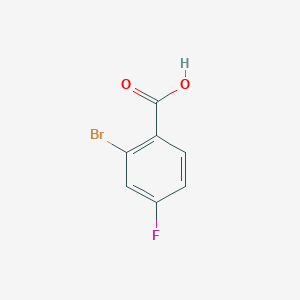

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKPMLZRLKTDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905622 | |

| Record name | 2-Bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-41-3 | |

| Record name | 2-Bromo-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-4-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical characteristics, standardized experimental protocols for their determination, and essential safety information.

Core Physical and Chemical Properties

This compound, identified by CAS Number 1006-41-3, is a halogenated benzoic acid derivative.[1] Its structure, featuring both bromine and fluorine substituents, imparts distinct properties that make it a valuable building block in organic synthesis.[1]

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [2][3][4] |

| Appearance | White to off-white/cream crystalline powder | [1][5] |

| Melting Point | 172-176 °C (lit.) | [1][2][3] |

| 169.0-176.0 °C | [5] | |

| Boiling Point | ~365.3 °C | [1] |

| 289 °C | [6] | |

| Density | 1.535 g/cm³ | [1] |

| ~1.7218 g/cm³ (estimated) | [2] | |

| pKa | 2.79 | [6] |

| Solubility | Very soluble in water; soluble in methanol. | [2][6] |

| Flash Point | 114.3 °C | [1] |

Characterization Workflow

The following diagram illustrates a standard logical workflow for the physicochemical characterization of a chemical substance like this compound.

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for crystalline solids. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[1]

-

Procedure :

-

Finely crush a small amount of the this compound sample using a clean, dry mortar and pestle.[7]

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[1][7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to determine an approximate melting point. Allow the apparatus to cool.

-

For an accurate measurement, heat the block again, but slowly (approx. 2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[6][7] The melting point range is T1-T2.

-

Solubility Determination

Solubility tests indicate the presence of polar functional groups and provide insights into the compound's molecular size and acid-base properties.

-

Apparatus : Small test tubes, graduated pipettes or droppers, vortex mixer (optional).

-

Procedure :

-

Water Solubility : Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.[8] Vigorously shake the tube for 30-60 seconds.[8][9] Observe if the solid dissolves completely. Given its reported high solubility, this compound should dissolve.

-

Aqueous Base/Acid Solubility : For acidic compounds, solubility in a 5% sodium bicarbonate (NaHCO₃) solution is a key indicator.[8][10]

-

Add 25 mg of the compound to 0.75 mL of 5% NaHCO₃ solution in portions, shaking after each addition.[8] Effervescence (CO₂ release) and dissolution confirm the presence of a carboxylic acid group.

-

-

Organic Solvent Solubility : Test solubility in an organic solvent like methanol following the same procedure as with water to confirm its reported solubility.

-

Purity Determination by Acid-Base Titration

The purity of benzoic acid derivatives can be accurately determined by titration with a standardized strong base.[11][12]

-

Apparatus : Analytical balance, burette, volumetric flasks, beaker or Erlenmeyer flask, pH meter or phenolphthalein indicator.

-

Reagents : Standardized ~0.1 M Sodium Hydroxide (NaOH) solution, ethanol (95%), deionized water (CO₂-free).[11]

-

Procedure :

-

Accurately weigh approximately 0.5 g of this compound into a beaker.[11]

-

Dissolve the sample in a suitable volume of ethanol (e.g., 5-40 mL) and add a similar volume of deionized water.[11][13]

-

Add a few drops of phenolphthalein indicator or place a calibrated pH electrode into the solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution from a burette until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the inflection point on a potentiometric titration curve).[13][14]

-

Record the volume of NaOH solution used.

-

Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio), the molecular weight of the acid, and the concentration of the NaOH solution.[11]

-

Spectral Data Summary

-

¹H NMR : Spectral data is available and can be used to confirm the proton environments in the molecule's structure.[15] For analysis, the compound is typically dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[16]

-

Mass Spectrometry (MS) : Mass spectral data is available, which helps in confirming the molecular weight and isotopic pattern.[17] The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M+).[18]

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and vibrations associated with the substituted aromatic ring. For solid samples, the spectrum is typically obtained by preparing a KBr pellet or a Nujol mull.[2][19]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during handling.

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust.[3]

-

P280: Wear protective gloves, eye protection, and face protection.[3][7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][7]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants [diposit.ub.edu]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. acgpubs.org [acgpubs.org]

- 13. repository.seafdec.org [repository.seafdec.org]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. jascoinc.com [jascoinc.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

2-Bromo-4-fluorobenzoic acid chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its chemical identity, physicochemical properties, and key synthetic considerations, and illustrates its utility in chemical transformations.

Chemical Structure and IUPAC Nomenclature

This compound is a disubstituted benzoic acid derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. The molecule consists of a benzene ring functionalized with a carboxylic acid group, a bromine atom at the ortho position (carbon 2), and a fluorine atom at the para position (carbon 4) relative to the carboxylic acid.

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrFO₂ | [2] |

| Molecular Weight | 219.01 g/mol | [2] |

| CAS Number | 1006-41-3 | [2] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 172-176 °C | |

| Boiling Point | 294.3 °C at 760 mmHg | [2] |

| Density | 1.72 g/cm³ | [2] |

| SMILES | O=C(O)c1ccc(F)cc1Br | |

| InChI | 1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| InChIKey | RRKPMLZRLKTDQV-UHFFFAOYSA-N |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluoroaniline from 4-Fluoroaniline

This procedure is adapted from a known method for the bromination of 4-fluoroaniline[1].

-

Materials: 4-fluoroaniline, N-bromosuccinimide (NBS), N,N-dimethylformamide (DMF), Dichloromethane.

-

Procedure:

-

In a two-necked flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) in distilled DMF.

-

Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in DMF dropwise to the stirred solution of 4-fluoroaniline.

-

Monitor the reaction to completion.

-

Upon completion, perform an extraction using dichloromethane.

-

The organic layers are combined, dried, and the solvent is evaporated.

-

The crude product can be purified by column chromatography to yield 2-bromo-4-fluoroaniline[1].

-

Step 2: Synthesis of this compound (Proposed)

This part of the protocol is a proposed route and would require optimization. It is based on the Sandmeyer reaction to convert the amino group to a nitrile, followed by hydrolysis.

-

Materials: 2-bromo-4-fluoroaniline, Hydrochloric acid, Sodium nitrite, Copper(I) cyanide, Sodium hydroxide, Sulfuric acid.

-

Procedure:

-

Diazotization: Dissolve 2-bromo-4-fluoroaniline in a cooled aqueous solution of hydrochloric acid. Add a solution of sodium nitrite in water dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. This should result in the formation of 2-bromo-4-fluorobenzonitrile.

-

Hydrolysis: The resulting 2-bromo-4-fluorobenzonitrile is then hydrolyzed to the carboxylic acid. This can be achieved by heating the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.

-

Purification: The crude this compound can be purified by recrystallization.

-

Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries[3]. Its halogenated structure allows it to participate in a variety of cross-coupling reactions and nucleophilic substitutions.

One notable application is its use in the Ullmann condensation reaction. For example, it reacts with aniline in the presence of a copper catalyst to form N-phenyl-4-fluoro-anthranilic acid derivatives, which are precursors to non-steroidal anti-inflammatory drugs[4].

The general workflow for this type of reaction is depicted below.

References

- 1. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS 1006-41-3 for Pharmaceutical Chemical Intermediate China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-fluorobenzoic Acid (CAS: 1006-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 1006-41-3, is a halogenated aromatic carboxylic acid. Its structure, featuring both bromine and fluorine substituents on the benzoic acid core, makes it a versatile and valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, applications, and safety information, tailored for professionals in research and drug development. The presence of orthogonal halogen atoms allows for selective functionalization, making it an attractive intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1006-41-3 | [1][3][4] |

| Molecular Formula | C₇H₄BrFO₂ | [1][5] |

| Molecular Weight | 219.01 g/mol | [1][3][4] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 172-176 °C | [1][3][6] |

| Boiling Point | 294.3 ± 25.0 °C (Predicted) | [6] |

| Solubility | Soluble in water and methanol. | [6] |

| pKa | 2.79 ± 0.10 (Predicted) | [6] |

| InChI | 1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | [3] |

| SMILES | OC(=O)c1ccc(F)cc1Br | [3] |

Synthesis and Purification

Synthesis Protocol: Oxidation of 2-Bromo-4-fluorotoluene

While a specific protocol for the synthesis of this compound was not found in the search results, a detailed method for its isomer, 4-Bromo-2-fluorobenzoic acid, from the corresponding toluene derivative is available and provides a likely synthetic route via oxidation. This process is a common method for the preparation of benzoic acid derivatives.

Experimental Protocol:

-

Materials: 2-Bromo-4-fluorotoluene, cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), sodium bromide (NaBr), acetic acid (HOAc), oxygen (O₂), sodium hydroxide (NaOH), hydrochloric acid (HCl), methyl tert-butyl ether (MTBE).

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-bromo-4-fluorotoluene, a catalytic amount of cobalt(II) acetate tetrahydrate, and sodium bromide in acetic acid.

-

Pressurize the vessel with oxygen and heat the mixture. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and dilute with water.

-

Make the solution basic by adding a concentrated solution of sodium hydroxide.

-

Wash the aqueous phase with an organic solvent like methyl tert-butyl ether to remove any unreacted starting material.

-

Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Experimental Protocol:

-

Materials: Crude this compound, a suitable solvent (e.g., ethanol/water mixture), activated charcoal (optional).

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture.

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

-

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| Data not fully available in search results | [4] |

Table 3: 13C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Reference(s) |

| Data not fully available in search results | [6] |

Note: While search results indicate the availability of NMR spectra, specific peak assignments and images were not comprehensively provided.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference(s) |

| Broad peak ~2500-3300 | O-H | Stretching (Carboxylic acid) | [7] |

| Sharp peak ~1700 | C=O | Stretching (Carboxylic acid) | [7] |

| Peaks in 1600-1450 range | C=C | Aromatic ring stretching | [7] |

| Peak ~1200-1300 | C-O | Stretching (Carboxylic acid) | [7] |

| Peak ~1000-1100 | C-F | Stretching | [7] |

| Peak ~600-800 | C-Br | Stretching | [7] |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.

Table 5: Mass Spectrometry Data

| m/z | Interpretation | Reference(s) |

| 218/220 | [M]⁺, Molecular ion peak (isotopic pattern due to ⁷⁹Br/⁸¹Br) | [8] |

| Further fragmentation data not detailed in search results | [9] |

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various high-value organic molecules.[2] Its utility stems from the presence of three functional groups that can be selectively manipulated: the carboxylic acid, the bromo substituent, and the fluoro substituent.

Synthesis of Anti-inflammatory Agents

One notable application is in the synthesis of N-arylanthranilic acid derivatives, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Experimental Protocol: Ullmann Condensation with Aniline

-

Materials: this compound, aniline, copper catalyst, a suitable solvent (e.g., DMF or DMSO), and a base (e.g., K₂CO₃).

-

Procedure:

-

To a reaction flask, add this compound, aniline, a catalytic amount of a copper salt (e.g., CuI or Cu₂O), and a base.

-

Add the solvent and heat the reaction mixture to an elevated temperature (e.g., 403 K).[1]

-

Monitor the reaction for the consumption of the starting materials.

-

Upon completion, cool the reaction, perform an acidic workup, and extract the product with an organic solvent.

-

Purify the resulting N-phenyl-2-amino-4-fluorobenzoic acid by column chromatography or recrystallization.[1]

-

Caption: Logical relationship of this compound as a versatile synthetic intermediate.

Safety and Handling

This compound is classified as an irritant.[3][10] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

-

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are required. Use a respirator if dust is generated.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for a range of chemical transformations, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and safe handling, serving as a valuable resource for researchers and developers in the chemical sciences.

References

- 1. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H4BrFO2 | CID 1268169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. This compound(1006-41-3) 1H NMR spectrum [chemicalbook.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. This compound(1006-41-3) 13C NMR [m.chemicalbook.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. mzCloud – 2 Bromo 4 fluorobenzoic acid [mzcloud.org]

- 9. benchchem.com [benchchem.com]

- 10. guidechem.com [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 2-Bromo-4-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-fluorobenzoic acid, a compound of significant interest in pharmaceutical and chemical synthesis. This document details the available mass spectrometry data, outlines expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, and provides standardized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available and provides crucial information for the confirmation of its molecular weight and elemental composition. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

| Parameter | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | --INVALID-LINK-- |

| Molecular Weight | 219.01 g/mol | --INVALID-LINK-- |

| Observed m/z Peaks | Relative Intensity | |

| 220 | 98.1% (M+2) | --INVALID-LINK-- |

| 218 | 100% (M) | --INVALID-LINK-- |

| 174 | 35.3% | --INVALID-LINK-- |

| 172 | 34.8% | --INVALID-LINK-- |

| 93 | 41.2% | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (in CDCl₃, relative to TMS)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | dd | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F-4) ≈ 8-10 Hz |

| H-5 | 7.2 - 7.4 | ddd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F-4) ≈ 8-10 Hz, J(H-5, H-3) ≈ 2-3 Hz |

| H-6 | 7.9 - 8.1 | dd | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, F-4) ≈ 4-6 Hz |

| COOH | 10.0 - 13.0 | br s | - |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-6 | 135 - 140 |

| C-1 | 130 - 135 |

| C-2 (C-Br) | 115 - 120 |

| C-5 | 118 - 123 (d, ²JCF ≈ 20-25 Hz) |

| C-3 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

Infrared (IR) Spectroscopy

Detailed experimental IR peak lists for this compound are not consistently available. The expected characteristic absorption bands based on its functional groups are presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1550 - 1600 | Medium-Strong |

| C-F (Aryl Fluoride) | 1200 - 1300 | Strong |

| C-Br (Aryl Bromide) | 1000 - 1100 | Medium |

| C-O (Carboxylic Acid) | 1250 - 1350 | Strong |

| O-H Bending (Carboxylic Acid) | 900 - 950 | Medium, Broad |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Transfer: Transfer the solution to a clean 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using gas chromatography (GC/MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

2-Bromo-4-fluorobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial and versatile building block in organic synthesis.[1] Identified by its CAS number 1006-41-3, this compound's structure is distinguished by a benzoic acid core functionalized with both bromine and fluorine atoms.[1] These substituents create two orthogonal reactive sites: a carboxylic acid group amenable to standard transformations and a bromo-aromatic system primed for metal-catalyzed cross-coupling reactions.[2] The presence of the electron-withdrawing fluorine atom further modulates the electronic properties of the aromatic ring, influencing reactivity and the physiological properties of its derivatives.[3][4] This unique combination of features makes this compound an invaluable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in synthesis. These properties determine its solubility, reactivity, and handling requirements. The compound is typically an off-white to white powder, ensuring ease of handling and weighing in a laboratory setting.[1][5]

| Property | Value | References |

| CAS Number | 1006-41-3 | [1][6][7] |

| Molecular Formula | C₇H₄BrFO₂ | [1][6][7] |

| Molecular Weight | 219.01 g/mol | [6][7] |

| Appearance | Off-white to white powder | [1][5] |

| Melting Point | 172-176 °C | [1][5] |

| Boiling Point | ~365.3 °C | [1] |

| Density | ~1.535 g/cm³ | [1] |

| Purity | >97-99% (by HPLC) | [1] |

| Solubility | Soluble in water and methanol | [5] |

Core Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive handles. The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, while the bromine atom is an excellent participant in a wide array of palladium-catalyzed cross-coupling reactions.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for building molecular complexity. It readily undergoes oxidative addition to palladium(0) catalysts, initiating catalytic cycles for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use as a scaffold in drug discovery and materials science.[2]

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). While the C-F bond is generally unreactive under standard Suzuki conditions, the C-Br bond couples efficiently, allowing for regioselective functionalization.[8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water), via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

Copper-Catalyzed Amination

Beyond palladium catalysis, the bromo substituent can participate in copper-catalyzed reactions. A chemo- and regioselective copper-catalyzed cross-coupling procedure has been described for the amination of 2-bromobenzoic acids, including this compound. This method is advantageous as it eliminates the need for protecting the carboxylic acid group and produces N-aryl or N-alkyl anthranilic acid derivatives in high yields.[10]

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from studies on the amination of 2-bromobenzoic acids.[10]

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMSO or DMF.

-

Reaction Execution: Heat the mixture to 100-130 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

-

Workup: Cool the reaction mixture to room temperature. Acidify the mixture with aqueous HCl (e.g., 1N) to a pH of ~2-3, which will precipitate the product while keeping the excess amine soluble.

-

Purification: Filter the resulting solid, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

| Reactants | Product | Yield | Reference |

| This compound + Aniline | N-phenyl-4-fluoroanthranilic acid | 82-94% | [10] |

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3] As a fluorinated building block, this compound is an attractive starting material for creating novel therapeutics.[4] Derivatives of this scaffold are used in the development of anti-inflammatory and anti-cancer agents.[4]

For example, many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[11] The synthesis of selective COX-2 inhibitors is a key goal to reduce the gastrointestinal side effects associated with older NSAIDs.[11] Fluorinated benzoic acid derivatives serve as core structures in the design of such inhibitors.[11]

Conclusion

This compound is a high-value, versatile, and powerful building block for modern organic synthesis. Its dual reactivity allows for sequential and controlled functionalization, enabling the efficient construction of diverse and complex molecular architectures.[2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate for APIs that modulate biological targets for conditions like inflammation and cancer.[4] The continued exploration of this and related fluorinated scaffolds will undoubtedly fuel further innovation in drug discovery and materials science.

References

- 1. innospk.com [innospk.com]

- 2. This compound | [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H4BrFO2 | CID 1268169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fluorine Substitution Effects in 2-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms on the benzoic acid core imparts unique physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document details the effects of fluorine substitution, key chemical transformations, and the biological significance of its derivatives.

Physicochemical and Spectroscopic Properties

The presence of a fluorine atom at the para position and a bromine atom at the ortho position to the carboxylic acid group significantly influences the electronic environment and physical characteristics of the benzoic acid scaffold.

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2] |

| CAS Number | 1006-41-3 | [1][2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 172-176 °C | [2][3] |

| Boiling Point | ~365.3 °C (estimated) | [4] |

| Density | ~1.535 g/cm³ (estimated) | [4] |

| pKa | No data available | |

| Solubility | Soluble in methanol and water | [4] |

Data Presentation: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available, specific shifts not detailed in cited literature. | |

| ¹³C NMR | Spectral data available, specific shifts not detailed in cited literature. | |

| Mass Spectrometry | Molecular Ion Peak (M+H)⁺: Expected at m/z 219/221 (due to bromine isotopes). | [1] |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C-F, C-Br, and O-H bonds are expected. |

Note: While spectroscopic data for this compound is available in various databases, detailed peak assignments and coupling constants were not found in the reviewed literature. Researchers should perform their own spectral analysis for confirmation.

The Influence of Fluorine Substitution

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various properties.[3] In this compound, the fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I effect), which increases the acidity of the carboxylic acid group compared to benzoic acid. This electronic modification also influences the reactivity of the aromatic ring.

Logical Relationship: Fluorine Substitution Effects

References

A Technical Guide to High-Purity 2-Bromo-4-fluorobenzoic Acid for Research and Development

This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity 2-Bromo-4-fluorobenzoic acid for their work. This document provides a comprehensive overview of commercial suppliers, analytical methodologies for purity assessment, and a representative synthetic pathway.

Commercial Suppliers and Product Specifications

This compound (CAS No. 1006-41-3) is a key building block in the synthesis of pharmaceuticals and other advanced materials.[1] A variety of commercial suppliers offer this compound at different purity levels and quantities. The following table summarizes the product specifications from a selection of reputable vendors to facilitate comparison.

| Supplier | Purity Specification | Analytical Method | Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 97% | Not specified | Solid | C₇H₄BrFO₂ | 219.01 |

| Chem-Impex | ≥ 98% | GC | White to almost white powder to crystal | C₇H₄BrFO₂ | 219.01 |

| Thermo Scientific Chemicals | 98% (≥97.5% to ≤102.5%) | Aqueous acid-base Titration, Silylated GC | Crystals or powder or crystalline powder | C₇H₄BrFO₂ | 219.01 |

| Santa Cruz Biotechnology | Not specified | Not specified | Not specified | C₇H₄BrFO₂ | 219.01 |

| BLD Pharm | Not specified | Not specified | Not specified | C₇H₄BrFO₂ | 219.01 |

| Aldlab Chemicals | 95% | Not specified | Not specified | C₇H₄BrFO₂ | 219.01 |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Not specified | Not specified | C₇H₄BrFO₂ | 219.01 |

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. The most common analytical techniques for purity determination are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.

-

Instrumentation and Consumables:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in water

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required for non-volatile compounds like carboxylic acids.

-

Instrumentation and Consumables:

-

GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

-

Sample Preparation (Derivatization):

-

Accurately weigh approximately 1 mg of this compound into a vial.

-

Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of BSTFA.

-

Cap the vial and heat at 60-70 °C for 30 minutes.

-

Allow the sample to cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C, hold for 5 minutes

-

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 50-500

-

-

Data Analysis:

-

Identify the peak corresponding to the trimethylsilyl derivative of this compound based on its retention time and mass spectrum.

-

Purity is assessed by the relative area of the main peak compared to any impurity peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

-

Instrumentation and Consumables:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

-

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

-

-

Data Analysis:

-

Confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra.

-

For qNMR, calculate the purity by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard of known purity and mass.

-

Synthesis Pathway

A common synthetic route to this compound involves a two-step process starting from 4-fluorobenzaldehyde. The first step is the regioselective bromination of the aromatic ring, followed by the oxidation of the aldehyde group to a carboxylic acid.

Caption: A two-step synthesis of this compound.

Quality Control Workflow

A robust quality control workflow is essential when procuring high-purity chemicals for research and development. This involves a systematic process from supplier selection to the final release of the material for use.

Caption: A typical workflow for chemical procurement and quality control.

References

Methodological & Application

Application Notes: Suzuki Coupling Protocols for 2-Bromo-4-fluorobenzoic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon (C-C) bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is widely employed in the pharmaceutical, agrochemical, and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2]

2-Bromo-4-fluorobenzoic acid is a valuable building block, incorporating a reactive bromine atom for cross-coupling, a fluorine atom to modulate the electronic and pharmacokinetic properties of the final product, and a carboxylic acid group for further functionalization. The presence of the carboxylic acid can present challenges, such as potential solubility issues in organic solvents under basic conditions and possible coordination to the palladium catalyst.[3] Therefore, careful selection of the catalyst, base, and solvent system is crucial for a successful transformation. These application notes provide representative protocols and reaction conditions for the Suzuki coupling of this compound with various arylboronic acids.

Data Presentation: Reaction Conditions and Performance

The successful Suzuki coupling of this compound is dependent on the interplay of the palladium catalyst, ligand, base, and solvent. The following tables summarize typical conditions derived from protocols for structurally similar substrates, such as other bromobenzoic acids.

Table 1: Conventional Heating Suzuki Coupling Conditions

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield |

| Arylboronic Acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 1-4 | Good to Excellent[4] |

| Arylboronic Acid | Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | Moderate to Good[4][5] |

| Arylboronic Acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 12-24 | Good to Excellent[4] |

| Phenylboronic Acid | (L1)₂Pd(OAc)₂ (2) | L1 (4) | K₂CO₃ (2) | Aqueous | Room Temp | < 1 | Quantitative[6] |

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine.[6]

Table 2: Microwave-Assisted Suzuki Coupling Conditions

| Coupling Partner | Palladium Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | Typical Yield |

| Arylboronic Acid | Pd EnCat™ (5) | Bu₄NOAc (2) | Ethanol | 120 | 10 | Excellent |

| Arylboronic Acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Aqueous | 110 | 15-40 | High[7][8] |

| Arylboronic Acid | Pd(OAc)₂ (in situ) | K₂CO₃ (2) | aq. Ethanol | 120 | 10 | High[7] |

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound. Protocol 1 describes a general procedure using conventional heating, while Protocol 2 outlines a rapid microwave-assisted method.

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

This protocol is a robust starting point for coupling this compound with a variety of arylboronic acids in a biphasic solvent system.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.2 equiv)

-

1,4-Dioxane (Anhydrous, Degassed)

-

Deionized Water (Degassed)

-

Reaction vessel (e.g., Schlenk flask) with reflux condenser

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.2 mmol).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe.[4]

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[4][5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[4]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave irradiation to significantly reduce reaction times.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Ethanol/Water mixture

-

Microwave reactor vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), and potassium carbonate (1.0 mmol).

-

Catalyst and Solvent: Add the palladium catalyst, Pd(OAc)₂ (0.01 mmol), followed by the solvent (e.g., 5 mL of an ethanol/water mixture).[7]

-

Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C and hold for 10-15 minutes with stirring.[7]

-

Workup: After the reaction, cool the vial to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified as described in Protocol 1 (column chromatography or recrystallization).

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki coupling reaction in the laboratory.[6]

Caption: A typical experimental workflow for Suzuki coupling.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes: Buchwald-Hartwig Amination of 2-Bromo-4-fluorobenzoic Acid

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This method is particularly valuable in drug discovery and development for the synthesis of arylamines and their derivatives. The amination of 2-Bromo-4-fluorobenzoic acid is a key transformation for producing N-aryl-4-fluoroanthranilic acids, which are important precursors for various pharmaceuticals and functional materials.

The presence of the carboxylic acid group on the substrate requires careful optimization of reaction conditions. The acidic proton can potentially react with the strong bases typically employed in Buchwald-Hartwig aminations, necessitating the use of a sufficient excess of base or the selection of a base compatible with the acidic functionality. Furthermore, the electronic properties of the aryl bromide, influenced by both the electron-withdrawing carboxylic acid and fluorine atom, affect the oxidative addition step in the catalytic cycle.

Key parameters for a successful amination of this compound include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Modern Buchwald-Hartwig protocols often utilize bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote efficient catalytic turnover.[1] The choice of base is critical; while strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases such as carbonates (Cs₂CO₃, K₂CO₃) may also be effective, particularly when base-sensitive functional groups are present.[2][3] Anhydrous, non-coordinating solvents like toluene and dioxane are standard choices for these reactions.[4]

As an alternative to palladium catalysis, copper-catalyzed amination (Ullmann condensation) can also be a highly effective method for this transformation, sometimes eliminating the need for protecting the carboxylic acid group and proceeding with high regioselectivity.[5]

Data Presentation: Reaction Conditions for Amination of Substituted Bromobenzoic Acids

The following table summarizes various conditions reported for the amination of this compound and structurally related substrates. This data allows for a comparative analysis of different catalytic systems and their efficacy.

| Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Aniline | Cu (9 mol%), Cu₂O (4 mol%) | K₂CO₃ (1.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 82-94 | [5] |

| 2-Bromobenzoic acid | 1-Aminopyrene | Cu (9 mol%), Cu₂O (4 mol%) | K₂CO₃ (1.0 equiv) | 2-Ethoxyethanol | 130 | 24 | ~99 | [5] |

| 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 12-24 | N/A | [6] |

| Aryl Bromide | Aniline | Pd(OAc)₂ (5 mol%), BINAP (10 mol%) | Cs₂CO₃ (1.1 equiv) | Toluene | 80 | N/A | N/A | [7] |

| General Aryl Halide | General Amine | Pd₂(dba)₃ (2 mol%), XPhos (4.4 mol%) | Chosen Base (1.4 equiv) | Toluene or Dioxane | 80-110 | N/A | N/A | [4] |

Experimental Protocols

Protocol 1: Generalized Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative starting point for the amination of this compound, adapted from standard procedures.[4][6] Optimization of ligand, base, and temperature may be required for specific amine partners.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Amine coupling partner (1.2 equiv)

-

Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4.4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 2.0-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or oven-dried reaction vial with a stir bar

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (2.0-2.5 equiv).

-

Catalyst Addition: In a separate vial or glovebox, briefly mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%). Add this catalyst/ligand mixture to the Schlenk tube.

-

Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe to the desired concentration (e.g., 0.1-0.5 M).

-

Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl or water.

-

Pour the mixture into a separatory funnel and acidify the aqueous layer with dilute HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-4-fluoroanthranilic acid.

Protocol 2: Copper-Catalyzed Amination (Ullmann Condensation)

This protocol is based on the reported copper-catalyzed amination of this compound.[5]

Reagents and Materials:

-

This compound (1.0 equiv)

-

Aniline (1.05 equiv)

-

Copper powder (9 mol%)

-

Copper(I) oxide (Cu₂O, 4 mol%)

-

Potassium carbonate (K₂CO₃, 1.0-2.0 equiv)

-

2-Ethoxyethanol

-

Inert gas (Nitrogen)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), aniline (1.05 equiv), K₂CO₃ (1.0-2.0 equiv), copper powder (9 mol%), and Cu₂O (4 mol%).

-

Solvent Addition: Add 2-ethoxyethanol (to a concentration of approx. 3 M).

-

Reaction: Reflux the mixture at 130 °C for 24 hours under a nitrogen atmosphere.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water. Decolorizing charcoal may be added at this stage.

-

Filter the mixture through a pad of Celite®.

-

Acidify the filtrate with dilute HCl to precipitate the crude product.

-

-

Purification: The crude product can be further purified by dissolving it in an aqueous solution of 5% Na₂CO₃, filtering, and re-precipitating with acid.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the Buchwald-Hartwig amination process.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: General workflow for a Buchwald-Hartwig amination experiment.

References

- 1. bristol.ac.uk [bristol.ac.uk]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 2-Bromo-4-fluorobenzoic acid as a key starting material. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science, and this compound offers a versatile platform for their construction through various palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a bromine atom allows for participation in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, to form a carbon-carbon bond with another aryl group. The fluorine atom and the carboxylic acid moiety can be used to modulate the physicochemical properties of the final biaryl compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

A prominent application of biaryl compounds derived from this compound is in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of Venetoclax, a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor used in cancer therapy. The core biaryl structure of such molecules is often crucial for their biological activity.

Data Presentation

The following tables summarize representative conditions and yields for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. It is important to note that specific yields for this compound are not extensively reported in the literature for a wide variety of coupling partners. Therefore, the data presented includes examples with structurally similar substrates to provide a reasonable expectation of reactivity and to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-Aromatic Acids with Various Boronic Acids

| Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-18 | ~90 | Representative yield for similar substrates. |

| (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | ~92 | High yield observed with electron-rich partners on similar substrates.[1] |

| (4-Chlorophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | ~80 | Good yield with electron-neutral partners on similar substrates.[1] |

| (3,5-Difluorophenyl)boronic acid | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | H₂O | RT | 1.5 | Low | Electron-withdrawing groups may require optimization. |

| Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | ~73 | Heteroaryl boronic acids are generally well-tolerated.[1] |

Table 2: Stille Coupling of 2-Bromo-Aromatic Compounds

| Coupling Partner (Organostannane) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | Good | General conditions for Stille coupling.[2] |

| Tributyl(vinyl)stannane | Pd(dba)₂ / P(2-furyl)₃ | THF | 50 | 3 | High | Vinyl stannanes are often highly reactive. |

Table 3: Negishi Coupling of Aryl Bromides

| Coupling Partner (Organozinc) | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Phenylzinc chloride | Pd(OAc)₂ / CPhos | THF | RT | 24 | High | CPhos ligand shows high efficiency for C(sp³)-C(sp²) coupling.[3] |

| Isopropylzinc halide | Pd(OAc)₂ / CPhos | THF | RT | 24 | High | Effective for secondary alkylzinc reagents.[3] |

| 2-Thienylzinc chloride | Pd₂(dba)₃ / XPhos | THF | RT | 1-3 | High | Mild conditions for heteroaryl organozinc reagents. |

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions with this compound. These protocols are based on established methods and may require optimization for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

-

Anhydrous 1,4-Dioxane and Water (4:1 v/v)

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol, 1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Anhydrous Toluene

-

Schlenk flask

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed toluene via syringe, followed by the organostannane.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

To quench the reaction and remove tin byproducts, a common workup involves stirring the reaction mixture with a saturated aqueous solution of KF for 1 hour, followed by filtration through celite.

-

The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Negishi Coupling

This protocol provides a general method for the Negishi coupling of this compound with an organozinc reagent.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF) (2.4 mL, 1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

-

XPhos (0.02 mmol, 2 mol%)

-

Anhydrous THF

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF, followed by a solution of this compound in THF.

-

Add the organozinc reagent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until completion as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

Signaling Pathway: Venetoclax Inhibition of Bcl-2

Biaryl compounds derived from this compound are precursors to Venetoclax, a selective Bcl-2 inhibitor. The diagram below illustrates its mechanism of action in inducing apoptosis in cancer cells.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 2-Bromo-4-fluorobenzoic acid as a key starting material. This versatile building block is particularly valuable in medicinal chemistry for the preparation of fluorinated analogues of biologically active molecules, including quinazolinones, benzoxazinones, and acridones. The methodologies presented are based on established synthetic strategies, including Ullmann condensation and subsequent cyclization reactions.

Synthesis of N-Aryl-4-fluoroanthranilic Acids via Ullmann Condensation

The initial and pivotal step for the synthesis of several target heterocycles is the formation of a C-N bond via a copper-catalyzed amination of this compound. This Ullmann-type reaction provides access to N-aryl-4-fluoroanthranilic acids, which are key intermediates.

General Reaction Scheme:

Caption: Ullmann condensation of this compound.

Experimental Protocol: Synthesis of N-phenyl-4-fluoroanthranilic acid

A mixture of this compound (8.8 mmol, 1.0 eq.), aniline (9.3 mmol, 1.05 eq.), potassium carbonate (K₂CO₃, 8.8 mmol, 1.0 eq.), copper (Cu) powder (0.8 mmol, 0.09 eq.), and copper(I) oxide (Cu₂O, 0.4 mmol, 0.045 eq.) in 2-ethoxyethanol (3 mL) is refluxed at 130 °C for 24 hours under a nitrogen atmosphere.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water (30 mL). Decolorizing charcoal is added, and the mixture is filtered through Celite. The filtrate is then acidified with dilute hydrochloric acid (HCl) to precipitate the crude product. The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-phenyl-4-fluoroanthranilic acid.[1]

Quantitative Data for Ullmann Condensation

| Entry | Amine | Product | Yield (%) | Reference |

| 1 | Aniline | N-phenyl-4-fluoroanthranilic acid | 82-94 | [1] |

| 2 | Substituted Anilines | Corresponding N-aryl-4-fluoroanthranilic acids | Good to High | [1] |

Preparation of 7-Fluoro-Acridone Derivatives

N-Aryl-4-fluoroanthranilic acids, synthesized as described above, can undergo intramolecular cyclization to yield acridone derivatives. This cyclization is typically acid-catalyzed.

General Reaction Scheme:

Caption: Synthesis of Acridone Derivatives.

Experimental Protocol: Synthesis of 2-Fluoroacridone

N-phenyl-4-fluoroanthranilic acid (0.02 mol) is added to concentrated sulfuric acid (10 mL) in a conical flask. The mixture is heated on a steam bath for 4 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring. The precipitated solid is collected by filtration, washed thoroughly with water, and then boiled with a solution of sodium carbonate (4 g in 50 mL of water) for 5 minutes. The hot mixture is filtered, and the solid is washed with boiling water and dried. The crude 2-fluoroacridone can be purified by recrystallization from acetic acid or by sublimation to yield a bright yellow product.

Preparation of 7-Fluoro-Quinazolin-4(3H)-one Derivatives

The synthesis of the quinazolinone core from this compound is a multi-step process, beginning with the crucial amination to form 2-amino-4-fluorobenzoic acid. This intermediate is then cyclized with a suitable one-carbon source.

Synthetic Workflow:

Caption: Workflow for Quinazolinone Synthesis.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-4-fluorobenzoic acid

A mixture of this compound (10 mmol), aqueous ammonia (28-30%, 20 mL), and a copper catalyst (e.g., Cu₂O, 0.5 mmol) is heated in a sealed vessel at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and acidified with acetic acid to a pH of approximately 5-6 to precipitate the product. The crude 2-amino-4-fluorobenzoic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of 7-Fluoroquinazolin-4(3H)-one

2-Amino-4-fluorobenzoic acid (5 mmol) is heated with an excess of formamide (10 mL) at 150-160 °C for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to give 7-fluoroquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol.